2-Iodo-7-benzothiazolecarbonitrile

Description

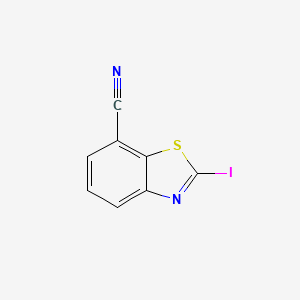

2-Iodo-7-benzothiazolecarbonitrile is a heterocyclic compound featuring a benzothiazole core substituted with an iodine atom at position 2 and a carbonitrile group at position 6. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science due to its aromatic stability and ability to engage in π-π interactions.

Properties

CAS No. |

1175278-19-9 |

|---|---|

Molecular Formula |

C8H3IN2S |

Molecular Weight |

286.09 g/mol |

IUPAC Name |

2-iodo-1,3-benzothiazole-7-carbonitrile |

InChI |

InChI=1S/C8H3IN2S/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H |

InChI Key |

QCFDZXOIPLKMQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-7-benzothiazolecarbonitrile typically involves the iodination of 1,3-benzothiazole derivatives. One common method includes the reaction of 1,3-benzothiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7-benzothiazolecarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkylamines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, often in the presence of an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-Iodo-7-benzothiazolecarbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-7-benzothiazolecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and inferred applications of 2-Iodo-7-benzothiazolecarbonitrile and related compounds derived from supplier data and structural analogs:

| Compound Name | Core Structure | Substituents | Reactivity/Applications |

|---|---|---|---|

| This compound | Benzothiazole | Iodo (C2), Carbonitrile (C7) | Cross-coupling, medicinal chemistry |

| 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole | Benzimidazole | Cyanomethyl (C2), Methylsulfonyl (C7) | Kinase inhibition, enzyme modulation |

| 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Pyrazolo[1,5-a]pyrimidine | Cyanomethyl (C2), Phenyl (C7), Carbonitrile (C3) | Fluorescent probes, optoelectronics |

| 2-(Cyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dioxaborolane | Cyclobutenyl | Suzuki-Miyaura cross-coupling partner |

Detailed Analysis

This compound vs. 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole

- Core Structure: Benzothiazole (iodo/carbonitrile) vs. Benzimidazole (cyanomethyl/methylsulfonyl).

- The carbonitrile group in both compounds may stabilize charge transfer in materials or biological targets.

This compound vs. 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Core Structure : Benzothiazole vs. Pyrazolo[1,5-a]pyrimidine.

- Functional Implications: The pyrazolo-pyrimidine core is planar and conjugated, making it suitable for optical applications (e.g., fluorescent dyes). In contrast, the benzothiazole core’s sulfur atom may contribute to redox activity or metal coordination .

This compound vs. 2-(Cyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Core Structure : Benzothiazole vs. Dioxaborolane (boron-containing heterocycle).

- Reactivity :

- The dioxaborolane compound is a boronic ester, a key reagent in Suzuki-Miyaura cross-coupling. The iodo-substituted benzothiazole could serve as an electrophilic partner in such reactions, highlighting their complementary roles in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.